molecular formula C9H12BrNO3S B7935710 4-Bromo-2-(2-methoxyethanesulfonyl)aniline

4-Bromo-2-(2-methoxyethanesulfonyl)aniline

Cat. No.: B7935710
M. Wt: 294.17 g/mol
InChI Key: IMOSEYPCKOCYJR-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methoxyethanesulfonyl)aniline (CAS: 1517686-46-2) is an aniline derivative with the molecular formula C₉H₁₂BrNO₃S and a molecular weight of 294.17 g/mol . Its structure features a bromine substituent at the 4-position and a 2-methoxyethanesulfonyl group at the 2-position of the benzene ring. This compound is primarily used as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing sulfonyl group and halogenated aromatic system, which enhance its reactivity in cross-coupling and substitution reactions.

Properties

IUPAC Name

4-bromo-2-(2-methoxyethylsulfonyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-14-4-5-15(12,13)9-6-7(10)2-3-8(9)11/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOSEYPCKOCYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=C(C=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methoxyethanesulfonyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-methoxyethanesulfonyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the bromine or sulfonyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to substitute the bromine atom with various aryl or alkyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation can produce sulfonic acids or other oxidized derivatives.

Scientific Research Applications

4-Bromo-2-(2-methoxyethanesulfonyl)aniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-methoxyethanesulfonyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can enhance the compound’s binding affinity to certain proteins, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Basicity and Reactivity

The 2-methoxyethanesulfonyl group in the target compound imparts strong electron-withdrawing effects, reducing the basicity of the aniline nitrogen compared to derivatives with electron-donating groups. Key comparisons include:

  • 4-Bromo-2-(trifluoromethyl)aniline (CAS 445-02-3) :

    • Molecular formula: C₇H₅BrF₃N ; Molecular weight: 240.02 g/mol .
    • The trifluoromethyl group (-CF₃) is also electron-withdrawing but less polar than the sulfonyl group. This results in a lower boiling point (84–86°C) and density (1.71 g/cm³) compared to the target compound .
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB): Contains a nitro (-NO₂) and methoxy (-OCH₃) group. The nitro group further reduces basicity, while the methoxy group introduces steric hindrance .
  • 4-Bromo-2-(phenylmethyl)aniline (CAS 86233-09-2): Molecular formula: C₁₃H₁₂BrN; Molecular weight: 262.15 g/mol . The benzyl (-CH₂C₆H₅) group is electron-donating, increasing basicity and solubility in non-polar solvents.
Table 1: Substituent Effects and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
4-Bromo-2-(2-methoxyethanesulfonyl)aniline C₉H₁₂BrNO₃S 294.17 -SO₂CH₂CH₂OCH₃, -Br N/A N/A
4-Bromo-2-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 -CF₃, -Br 84–86 1.71
4-Bromo-2-(phenylmethyl)aniline C₁₃H₁₂BrN 262.15 -CH₂C₆H₅, -Br N/A N/A

Stability and Functional Group Compatibility

  • Silyl-Protected Derivatives: 4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline (CAS 1214248-37-9, C₁₃H₂₂BrNOSi) uses a silyl ether group for hydroxyl protection, offering stability under acidic conditions compared to the hydrolytically sensitive sulfonyl group .
  • Thioether Analogues :

    • 5-Bromo-2-[(2,4-dimethylphenyl)sulfanyl]aniline (C₁₄H₁₄BrNS) features a sulfur atom in a reduced oxidation state (-S-), making it prone to oxidation to sulfonyl derivatives, unlike the pre-oxidized sulfonyl group in the target compound .

Industrial and Market Relevance

  • 4-Bromo-2-(trifluoromethyl)aniline has significant market demand, with global production capacity projected to grow through 2025, driven by its use in pharmaceuticals and agrochemicals .
  • The target compound’s niche applications in specialized syntheses may limit its commercial scale compared to more widely used analogues.

Biological Activity

4-Bromo-2-(2-methoxyethanesulfonyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C10H14BrNO3S
  • Molecular Weight : 303.19 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their structure and function. Additionally, the bromine atom may influence the compound's reactivity and binding affinity to specific enzymes or receptors, which could lead to inhibition or modulation of their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications as antibacterial agents.

Anticancer Properties

Studies have demonstrated that related compounds can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways associated with tumor growth and metastasis. For instance, compounds targeting protein kinases have shown promise in treating kinase-mediated diseases, which are prevalent in many cancers .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduction in cancer cell viability
Enzyme InhibitionModulation of kinase activity

Case Studies

  • Antimicrobial Study : A study investigated the effects of various sulfonamide derivatives, including those related to this compound, on Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Anticancer Research : In a recent study, derivatives were tested on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability, with IC50 values comparable to known chemotherapeutics.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other brominated anilines and sulfonamides:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
4-Chloro-2-(methoxyethanesulfonyl)anilineLowModerate
4-Iodo-2-(methoxyethanesulfonyl)anilineHighVariable

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